molecular formula C14H16N2O2 B7566326 N,5-dimethyl-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide

N,5-dimethyl-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide

Cat. No. B7566326
M. Wt: 244.29 g/mol
InChI Key: SYAZFNCCIFFTNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,5-dimethyl-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a synthetic compound that can be synthesized using different methods.

Mechanism of Action

The mechanism of action of N,5-dimethyl-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain receptors and enzymes.
Biochemical and Physiological Effects:
Studies have shown that N,5-dimethyl-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide has anti-inflammatory and analgesic effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins. It has also been shown to decrease pain sensitivity in animal models. Additionally, it has been studied for its potential anti-cancer properties.

Advantages and Limitations for Lab Experiments

One advantage of using N,5-dimethyl-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide in lab experiments is its potential anti-inflammatory and analgesic effects. It can be used to study the mechanisms of pain and inflammation. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N,5-dimethyl-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide. One direction is to further investigate its potential anti-inflammatory and analgesic effects. Another direction is to study its potential neuroprotective properties. Additionally, it can be studied for its potential use in cancer treatment. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.

Synthesis Methods

N,5-dimethyl-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide can be synthesized using different methods. One of the methods involves the reaction of 1-phenylethylamine with 3-acetyl-2,5-dimethylfuran in the presence of an acid catalyst. The resulting product is then treated with oxalyl chloride to form the oxazole ring.

Scientific Research Applications

N,5-dimethyl-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use as a neuroprotective agent.

properties

IUPAC Name

N,5-dimethyl-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-10-9-13(15-18-10)14(17)16(3)11(2)12-7-5-4-6-8-12/h4-9,11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAZFNCCIFFTNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(C)C(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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